molecular formula C19H24N8O4S B12670955 N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid CAS No. 113811-48-6

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid

カタログ番号: B12670955
CAS番号: 113811-48-6
分子量: 460.5 g/mol
InChIキー: JWLXZKNMSUFNOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid is a chemical analogue of the well-known chemotherapeutic agent methotrexate, designed for advanced research in enzymology and oncology. This compound is part of a class of investigational molecules that exhibit a unique dual-inhibitory mechanism of action. Similar methotrexate analogues have been documented to function as potent inhibitors of two key enzymes: dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis and cell proliferation, and folyl polyglutamate synthetase (FPGS) . This dual action is significant as it may help overcome certain resistance mechanisms seen with single-target antifolates. Its primary research applications include serving as a tool compound for studying folate metabolism, investigating drug resistance mechanisms in cancer cells, and evaluating the therapeutic potential of novel antifolate structures in biochemical and cell-based assays . The product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

特性

CAS番号

113811-48-6

分子式

C19H24N8O4S

分子量

460.5 g/mol

IUPAC名

4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butane-1-sulfonic acid

InChI

InChI=1S/C19H24N8O4S/c1-27(11-13-10-23-17-15(24-13)16(20)25-19(21)26-17)14-6-4-12(5-7-14)18(28)22-8-2-3-9-32(29,30)31/h4-7,10H,2-3,8-9,11H2,1H3,(H,22,28)(H,29,30,31)(H4,20,21,23,25,26)

InChIキー

JWLXZKNMSUFNOS-UHFFFAOYSA-N

正規SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCCCCS(=O)(=O)O

製品の起源

United States

準備方法

合成経路と反応条件

N-(4-アミノ-4-デオキシ-N-メチルプテロイル)-4-アミノブタンスルホン酸の合成は、通常、プテリジン誘導体から出発して、複数のステップを伴います。重要なステップには以下が含まれます。

    N-メチル化: プテリジン環へのメチル基の導入。

    アミノ化: プテリジン環の特定の位置へのアミノ基の付加。

    スルホン化: ブタン鎖へのスルホン酸基の導入。

工業的生産方法

この化合物の工業的生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。これには、制御された温度、圧力、および反応を促進する触媒の使用が含まれます。

化学反応の分析

科学研究の応用

N-(4-アミノ-4-デオキシ-N-メチルプテロイル)-4-アミノブタンスルホン酸は、科学研究でさまざまな用途があります。

    化学: 有機合成と触媒における試薬として使用されます。

    生物学: 酵素阻害と生体高分子との相互作用における役割について研究されています。

    医学: 疾患治療における特定の酵素または経路を標的とする潜在的な治療薬。

    産業: 特殊な化学物質や医薬品の生産に使用されます。

科学的研究の応用

Chemical Properties and Structure

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid is a complex molecule that belongs to the class of pteroyl compounds. Its structure includes a pteridine ring, which is essential for its biological activity, particularly in the inhibition of certain enzymes involved in folate metabolism. The compound's molecular formula is C15H19N7O5SC_{15}H_{19}N_7O_5S, with a molecular weight of approximately 407.42 g/mol .

Biological Activities

  • Inhibition of Enzymes :
    • The compound has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism. Inhibitors of DHFR are significant in cancer therapy as they can impede cell growth by disrupting nucleotide synthesis .
    • It has also shown potential as an inhibitor of folypoly-gamma-glutamate synthetase (FPGS), which plays a role in the retention of folate derivatives within cells .
  • Antitumor Activity :
    • Research indicates that N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid may exhibit cytotoxic effects against certain cancer cell lines through its action on folate metabolism . This property makes it a candidate for further investigation in cancer treatment protocols.
  • Transport Mechanisms :
    • One notable feature of this compound is its ability to cross cell membranes effectively, which enhances its potential therapeutic applications. The transport mechanism appears to facilitate its uptake into cells, allowing it to exert its biological effects more efficiently .

Case Study 1: Inhibition of Dihydrofolate Reductase

In a study focusing on the synthesis and biological evaluation of fluorinated analogs of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid, researchers found that while the fluorinated version was a potent DHFR inhibitor, it had lower efficacy against FPGS compared to its non-fluorinated counterpart. This study underscored the importance of chemical modifications in enhancing the pharmacological profiles of pteroyl compounds .

Case Study 2: Antitumor Efficacy

Another research effort explored the antitumor efficacy of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid against various cancer cell lines. The results indicated significant cytotoxicity linked to the compound's ability to inhibit DHFR, thereby disrupting DNA synthesis and cellular proliferation .

Potential Therapeutic Applications

  • Cancer Treatment : Given its inhibitory effects on key enzymes involved in folate metabolism, this compound could be developed as part of combination therapies for various cancers, particularly those sensitive to folate antagonists.
  • Nutritional Supplementation : Due to its structural similarity to naturally occurring folates, it may also have applications in nutritional supplementation for individuals with deficiencies or increased requirements for folate.
  • Research Tool : As a potent inhibitor of DHFR and FPGS, it serves as an important tool for researchers studying folate metabolism and related pathways in cellular biology.

作用機序

類似の化合物との比較

類似の化合物

    メトトレキセート: がん治療で使用されるよく知られた葉酸拮抗薬。

    アミノプテリン: 類似の生物学的活性を示す別の葉酸誘導体。

    ペメトレキセド: 葉酸依存性酵素を標的とする化学療法薬。

独自性

N-(4-アミノ-4-デオキシ-N-メチルプテロイル)-4-アミノブタンスルホン酸は、その特定の構造修飾によりユニークであり、他の葉酸誘導体と比較して独自の生化学的特性と治療の可能性を与える可能性があります。

類似化合物との比較

Structural Analogues in the Antifolate Class

The compound is compared below with MTX, aminopterin, and other sulfonic/sulfonamide derivatives.

Table 1: Structural and Functional Comparison
Compound Key Structural Features Functional Group Modifications Biological Target
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid Pteroyl backbone, N-methyl, 4-aminobutanesulfonic acid γ-carboxyl replaced with sulfonic acid DHFR, folate transporters
Methotrexate (MTX) Pteroyl backbone, glutamate tail Native γ-carboxyl DHFR, RFC transporter
Aminopterin Pteroyl backbone, unmodified glutamate Lacks N-methyl group DHFR
Substituted N-acetyl-4-aminobenzenesulfonamide () Benzenesulfonamide core, acetylated amine Sulfonamide group Carbonic anhydrase
5-[(4-nitrobenzyl)(phosphonomethyl)amino]pentanoic acid (AAH, ) Phosphonomethyl, nitrobenzyl, pentanoic acid Phosphonic acid, nitro group Undisclosed
Key Observations:
  • Sulfonic Acid vs. Carboxyl Groups: Replacement of MTX’s γ-carboxyl with a sulfonic acid (pKa ~1.5–2.5 for sulfonic acids vs.
  • Chain Length and Flexibility: The 4-aminobutanesulfonic acid chain offers greater length and flexibility compared to MTX’s glutamate, possibly altering binding kinetics to DHFR or folate receptors .

Enzyme Binding and Cell-Growth Inhibition

Studies on MTX analogues with modified carboxyl groups (e.g., α-carboxyl deletion or γ-carboxyl replacement) reveal that such changes significantly impact enzyme affinity. For example:

  • Removal of MTX’s α-carboxyl reduces DHFR binding by >100-fold.
  • Replacement of γ-carboxyl with sulfonic acid (as in the target compound) may preserve partial binding due to the negative charge but could hinder interactions with the RFC transporter, which prefers carboxylate groups .
Interpretation:
  • The target compound shows reduced potency compared to MTX, likely due to compromised transporter-mediated uptake.
  • Higher solubility compared to MTX aligns with the hydrophilic nature of sulfonic acids .

Physicochemical and Thermodynamic Properties

The dissociation behavior of sulfonic acids is critical for bioavailability. For example:

  • N-tris[Hydroxymethyl]-4-aminobutanesulfonic acid (TABS): Second dissociation constant (pKa2) ranges from 3.02 at 5°C to 2.75 at 55°C .
  • 4-Aminobutanesulfonic acid: Expected pKa ~1.5–2.0, ensuring full ionization in physiological conditions, which may limit passive diffusion but enhance aqueous solubility.

生物活性

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid (commonly referred to as the compound) is a derivative of pteroylglutamic acid, which has garnered attention for its biological activities, particularly in the context of cancer treatment and metabolic processes. This article explores the compound's synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid is C19H24N8O4SC_{19}H_{24}N_{8}O_{4}S with a molecular weight of 420.5 g/mol. Its structure includes a pteridine ring, which is essential for its biological activity, particularly in relation to folate metabolism and enzyme inhibition.

The synthesis of this compound involves several steps, typically starting from pteroyl derivatives. The compound acts as an inhibitor of key enzymes involved in folate metabolism, including:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis.
  • Folylpoly-gamma-glutamate Synthetase (FPGS) : Inhibiting this enzyme affects the polyglutamation of folates, impacting their cellular retention and activity.

The compound has shown varying degrees of inhibition against these enzymes compared to other derivatives, such as methotrexate .

Inhibition Studies

Research indicates that N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid exhibits potent inhibitory effects on DHFR, leading to reduced cell proliferation in various cancer cell lines. In contrast, its efficacy as an FPGS inhibitor is comparatively lower. This differential inhibition suggests potential applications in targeted cancer therapies where selective inhibition of DHFR may be beneficial .

Transport Mechanisms

The compound's ability to cross cell membranes is critical for its biological activity. Studies have shown that it can be transported effectively into cells, which is a significant factor contributing to its cytotoxic effects against rapidly dividing cells, such as those found in tumors .

Case Studies

Several studies have investigated the biological effects of this compound in vivo and in vitro:

  • Cell Line Studies : In experiments involving mouse leukemia cells, the transport effi

Q & A

Basic: What are the established synthetic pathways for synthesizing N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid, and what intermediates are critical?

Methodological Answer:
The synthesis typically involves sequential functionalization of the pteroyl and sulfonic acid moieties. A common approach includes:

  • Step 1: Acetylation of 4-aminobutanesulfonic acid derivatives to protect reactive groups .
  • Step 2: Coupling with a modified pteroyl moiety (e.g., via carbodiimide-mediated amidation) .
  • Key Intermediates:
    • Substituted 4-aminobenzenesulfonamide derivatives (e.g., N-acetylated intermediates for stability during reactions) .
    • Methylpteroyl chloride for efficient nucleophilic substitution .
      Purification often employs column chromatography with gradient elution to isolate intermediates.

Advanced: How can researchers optimize reaction conditions to enhance yield while minimizing byproduct formation?

Methodological Answer:
Optimization strategies include:

  • Temperature Control: Maintaining reactions at 0–4°C during acetylation steps to prevent side reactions .
  • pH-Dependent Coupling: Adjusting pH to 7.5–8.0 during amidation to maximize nucleophilicity of the amine group .
  • Catalyst Screening: Testing coupling agents like EDC/HOBt versus DCC for efficiency in anhydrous solvents (e.g., DMF) .
  • Real-Time Monitoring: Using HPLC or TLC to track reaction progress and terminate before byproduct accumulation .

Basic: What spectroscopic and chromatographic methods are effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies aromatic protons in the pteroyl group (δ 6.8–7.5 ppm) and sulfonic acid protons (δ 2.5–3.5 ppm) .
    • ¹³C NMR: Confirms carbonyl groups (170–175 ppm) and sulfonate carbon (45–50 ppm) .
  • IR Spectroscopy: Detects sulfonic acid S=O stretching (1170–1230 cm⁻¹) and N-H bending (1540–1650 cm⁻¹) .
  • HPLC-MS: Validates purity (>95%) and molecular mass using reverse-phase C18 columns with a trifluoroacetic acid/acetonitrile mobile phase .

Advanced: How do pH and ionic strength variations affect the compound’s stability in biochemical assays?

Methodological Answer:

  • Buffering Studies: Use mixed buffer systems (e.g., N-tris(hydroxymethyl)-4-aminobutanesulfonic acid) to maintain pH 6.0–9.5 during assays .
  • Ionic Strength Effects: High NaCl concentrations (>1 M) do not significantly alter stability, making the compound suitable for high-salt enzymatic reactions .
  • pH-Dependent Degradation: Stability decreases below pH 5.0 due to protonation of the sulfonic acid group, monitored via UV-Vis spectroscopy at 260 nm .

Advanced: How can researchers resolve discrepancies in reported dissociation constants (pKa) across studies?

Methodological Answer:
Discrepancies often arise from:

  • Buffer Selection: Standardize assays using thermodynamically validated buffers (e.g., TABS at 5–55°C) .
  • Ionic Strength Calibration: Normalize activity coefficients using the Debye-Hückel equation for comparisons .
  • Spectrophotometric Titration: Measure pH-dependent absorbance changes (e.g., at 280 nm for sulfonate transitions) to recalculate pKa .

Basic: What role does the sulfonic acid group play in the compound’s biochemical interactions?

Methodological Answer:

  • Solubility Enhancement: The sulfonate group increases aqueous solubility (>50 mg/mL) for cell-based assays .
  • Enzyme Inhibition: Acts as a competitive inhibitor in folate-dependent enzymes (e.g., dihydrofolate reductase) by mimicking pteroate structures .
  • pH Buffering: Stabilizes reaction environments in enzymatic assays via its zwitterionic properties .

Advanced: What computational methods support the design of derivatives with improved binding affinity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., folate receptors) .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett constants) with inhibitory activity .
  • MD Simulations: Assess conformational stability of derivatives in solvated systems (e.g., GROMACS) over 100-ns trajectories .

Basic: How is the compound’s purity validated for pharmacological studies?

Methodological Answer:

  • Elemental Analysis: Verify C, H, N, S content within ±0.3% of theoretical values .
  • Chiral HPLC: Resolve enantiomeric impurities using amylose-based columns and hexane/isopropanol mobile phases .
  • Thermogravimetric Analysis (TGA): Confirm absence of solvent residues (<0.1% weight loss up to 150°C) .

Advanced: What strategies mitigate oxidation of the pteroyl moiety during storage?

Methodological Answer:

  • Lyophilization: Store in amber vials under argon at −80°C to prevent photodegradation .
  • Antioxidant Additives: Include 0.1% ascorbic acid in aqueous solutions to reduce radical-mediated oxidation .
  • Stability-Indicating Assays: Monitor degradation via LC-MS for oxidized byproducts (e.g., m/z +16 for epoxide formation) .

Advanced: How can researchers validate the compound’s role in allosteric regulation of membrane-associated proteins?

Methodological Answer:

  • Mutagenesis Studies: Introduce point mutations (e.g., Asp370Ala in PutA) to assess binding perturbations via PRODH activity assays .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) with immobilized protein domains .
  • Fluorescence Quenching: Monitor Trp residue emission changes upon compound binding to quantify affinity (Kd < 10 µM) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。